

Indatraline hydrochloride mechanism of action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

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Primary Pharmacological Mechanism

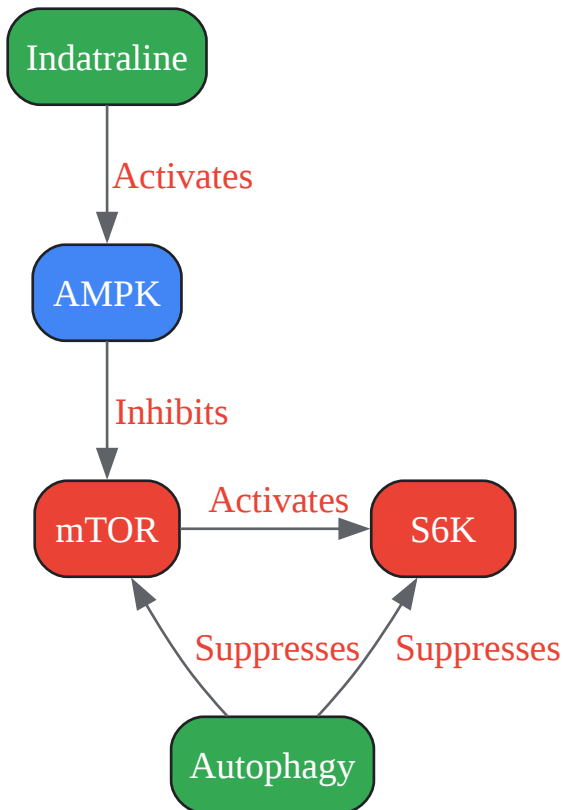
Indatraline's core mechanism is the potent inhibition of key monoamine transporters, thereby increasing neurotransmitter levels in the synaptic cleft.

Transporter Target	Full Name	Inhibition Constant (K_i)	Biological Role
SERT [1]	Serotonin Transporter	0.42 nM [1]	Reuptake of serotonin (5-HT); regulates mood, emotion [2] [1]
DAT [1]	Dopamine Transporter	1.7 nM [1]	Reuptake of dopamine; central to reward, motivation, motor control [2] [1]
NET [1]	Norepinephrine Transporter	5.8 nM [1]	Reuptake of norepinephrine; involved in attention and stress response [2] [1]

This potent triple reuptake inhibition is similar to cocaine but with a **slower onset and longer duration** of action, which has been investigated as a potential pharmacological strategy for treating cocaine addiction [2] [3].

Autophagy Induction via mTOR Pathway

Beyond its effects on monoamine systems, indatraline has been identified as a potent inducer of autophagy, a cellular "self-digestion" process. The signaling pathway through which this occurs is outlined below.



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Indatraline induces autophagy by activating AMPK and inhibiting the mTOR/S6K signaling axis [3].

Key experimental evidence for autophagy induction includes [3]:

- **LC3 Conversion:** Immunoblotting shows dose- and time-dependent conversion of cytosolic LC3-I to lipid-bound LC3-II, a hallmark of autophagosome formation.
- **Vacuole Accumulation:** Microscopy in EGFP-LC3 stable cell lines shows increased fluorescent autophagic vacuoles in the cytoplasm.
- **Functional Flux:** Increased LC3-II levels in the presence of lysosomal inhibitor E64D confirm enhanced autophagic flux rather than a block in degradation.
- **Genetic Ablation:** Knockdown of essential autophagy genes *ATG5* and *ATG7* abrogates indatraline-induced autophagy.

This autophagy induction underlies its **anti-proliferative** effects and potential application in treating conditions like **restenosis** (re-narrowing of blood vessels) [3].

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from key studies.

1. Autophagy Induction Assay (Cell-based) [3]

- **Cell Lines:** COS-7 or HeLa cells stably expressing EGFP-LC3.
- **Treatment:** Expose cells to 1-10 μ M indatraline for 12-24 hours.
- **Detection & Analysis:**
 - **High-Content Screening (HCS):** Use LysoTracker Red (stains acidic vacuoles) or monodansylcadaverine (MDC) staining. Quantify fluorescence intensity and puncta formation.
 - **Immunoblotting:** Analyze LC3-I to LC3-II conversion.
 - **Transmission Electron Microscopy (TEM):** Identify and count autophagic vacuoles.

2. In Vivo Restenosis Model [3]

- **Animal Model:** Rat model of vascular injury.
- **Treatment:** Administer indatraline.
- **Endpoint Analysis:** Measure smooth muscle cell (SMC) accumulation in the vessel wall. Indatraline treatment shows significant inhibition of SMC accumulation, demonstrating therapeutic potential.

3. Anti-Angiogenesis and Cell Motility Assay [4]

- **Cell-Based Models:** Use patient-derived glioblastoma multiforme (GBM) cells, particularly the proneural subtype.
- **Functional Assays:**
 - **Spreading & Migration:** Treat cells with 1-10 μ M indatraline and observe inhibition of attachment, spreading, and migration without cytotoxicity.
 - **Tube Formation:** Demonstrate inhibition of capillary-like tube formation on Matrigel.
- **Mechanistic Insight:** Indatraline inhibits Rho- and calcium-mediated signaling pathways, disrupting cytoskeletal dynamics needed for cell motility.

Emerging Research Directions

Recent studies explore repurposing indatraline beyond its initial neurological targets:

- **Glioblastoma (GBM) Therapy:** Exhibits potent **antiangiogenic** effects by inhibiting Rho- and calcium-mediated signaling, suppressing GBM cell motility and tube formation *in vitro* [4].

- **Oligonucleotide Therapeutic Delivery:** Conjugated to antisense oligonucleotides (ASO) against α -synuclein. The conjugate (**IND-1233-ASO**) leverages indatraline's high affinity for monoamine transporters for **neuron-specific delivery**, showing promise for treating Parkinson's disease [5].

In summary, **indatraline hydrochloride** is a multifaceted molecule. Its primary action as a potent monoamine reuptake inhibitor is well-established, while its secondary effects on autophagy and angiogenesis represent promising new research avenues with potential therapeutic applications in cancer and cardiovascular disease.

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To cite this document: Smolecule. [Indatraline hydrochloride mechanism of action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b530604#indatraline-hydrochloride-mechanism-of-action>]

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